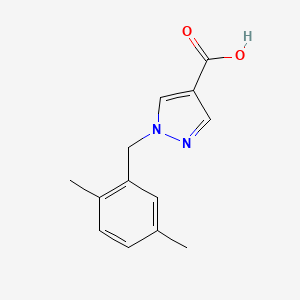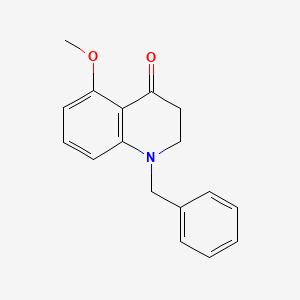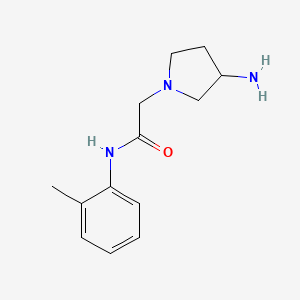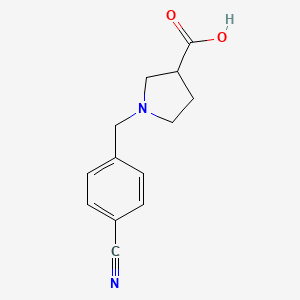
3-(5-bromothiophen-2-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid
Descripción general
Descripción
The compound “3-(5-bromothiophen-2-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid” is likely a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The molecule also contains a phenyl group (a functional group made up of six carbon atoms in a cyclic arrangement), a carboxylic acid group (which consists of a carbonyl (C=O) and a hydroxyl (O-H) group), and a bromothiophene group (a sulfur-containing ring with a bromine atom attached) .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring, the introduction of the phenyl group, and the attachment of the bromothiophene and carboxylic acid groups. The exact methods and conditions would depend on the specific reactions involved .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic rings (in the pyrazole and phenyl groups) and the polar carboxylic acid group would likely have a significant impact on the compound’s properties .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the bromine atom in the bromothiophene group could potentially be replaced by another atom or group in a substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could make the compound soluble in water, while the aromatic rings could contribute to its stability .Aplicaciones Científicas De Investigación
Antimicrobial and Anticancer Activity
Compounds structurally related to 3-(5-bromothiophen-2-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid have shown significant antimicrobial and anticancer activities. A study reported the synthesis of a Schiff base derivative that exhibited cytotoxic activity against the A549 cell line, demonstrating its potential in anticancer research (S. M et al., 2022). Furthermore, eco-friendly synthesis of pyrazoline derivatives, including 1-phenyl-3(5-bromothiophen-2-yl)-5-(substituted phenyl)-2-pyrazolines, highlighted their spectral properties and potential applications in medicinal chemistry (G. Thirunarayanan et al., 2013).
Nonlinear Optical Properties
The investigation into N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates revealed compounds with promising nonlinear optical properties, indicating potential applications in optical limiting and other photonic technologies (B. Chandrakantha et al., 2013).
Synthesis and Structural Characterization
Research on the synthesis and crystal structures of N-substituted pyrazolines, including derivatives related to the this compound, has contributed to a deeper understanding of their molecular configurations and potential pharmaceutical applications (Wan-Sin Loh et al., 2013).
Electronic and Photo-Physical Properties
A study on thiophene-based pyrazole amides synthesized via various catalytic approaches explored their structural features, non-linear optical properties, and electronic structure through computational applications, highlighting the versatility of compounds similar to this compound (Iram Kanwal et al., 2022).
Antifungal Activity and Structural Analysis
Further studies have synthesized novel pyrazole derivatives with significant antifungal activities, demonstrating the potential of this compound and its derivatives in the development of new antifungal agents (Shijie Du et al., 2015).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(5-bromothiophen-2-yl)-1-phenylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O2S/c15-12-7-6-11(20-12)13-10(14(18)19)8-17(16-13)9-4-2-1-3-5-9/h1-8H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNRMKPDNHAAEBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(S3)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{1-[(4-Methoxyphenyl)methyl]piperidin-3-yl}methanol](/img/structure/B1465570.png)

![(2E)-1-[4-(hydroxymethyl)piperidin-1-yl]-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B1465572.png)
![2-Ethyl-1-[4-(hydroxymethyl)piperidin-1-yl]hexan-1-one](/img/structure/B1465573.png)

![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-1-(azepan-1-yl)ethan-1-one](/img/structure/B1465577.png)
![tert-Butyl 3-[3-amino-4-(aminocarbonyl)-1H-pyrazol-1-yl]-1-pyrrolidinecarboxylate](/img/structure/B1465579.png)






